![molecular formula C28H40Br2N4 B8204584 1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide](/img/structure/B8204584.png)
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide is a compound known for its unique structure and properties. It is a white to light yellow crystalline powder with a molecular formula of C16H31BrN2 and a molecular weight of 331.33474 . This compound is soluble in methanol and has a melting point of 39.7°C .
Preparation Methods
The synthesis of 1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide typically involves the reaction of methylbenzimidazole with dodecyl bromide under basic conditions . The process can be summarized as follows:
Synthesis of Methylbenzimidazole: Methylbenzimidazole is synthesized by reacting o-phenylenediamine with formic acid or trimethyl orthoformate.
Alkylation Reaction: The synthesized methylbenzimidazole is then reacted with dodecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.
Chemical Reactions Analysis
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The benzimidazole moiety can participate in oxidation and reduction reactions, which are commonly used in organic synthesis.
Catalytic Reactions: It can act as a catalyst in organic reactions, particularly in the synthesis of other heterocyclic compounds.
Scientific Research Applications
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide is unique due to its dual benzimidazole structure and long alkyl chain. Similar compounds include:
1-dodecyl-3-methylimidazolium bromide: Similar in structure but lacks the second benzimidazole moiety.
1-methylbenzimidazole: A simpler structure with only one benzimidazole ring.
1,3-dimethylimidazolium bromide: Contains two methyl groups but lacks the long alkyl chain.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4.2BrH/c1-29-23-31(27-19-13-11-17-25(27)29)21-15-9-7-5-3-4-6-8-10-16-22-32-24-30(2)26-18-12-14-20-28(26)32;;/h11-14,17-20,23-24H,3-10,15-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLHYZQULXGKCH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2=CC=CC=C21)CCCCCCCCCCCCN3C=[N+](C4=CC=CC=C43)C.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

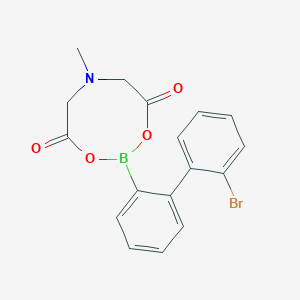
![[alpha-(4-Chlorophenylsulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B8204526.png)
![1-(5-Bromo-2-pyridyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204528.png)
![N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B8204535.png)
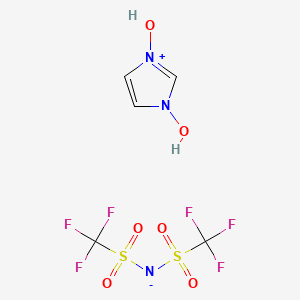
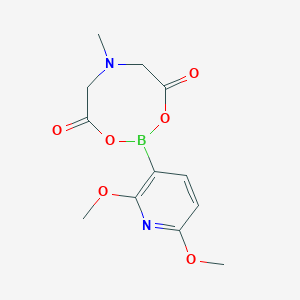



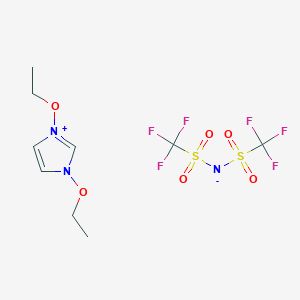
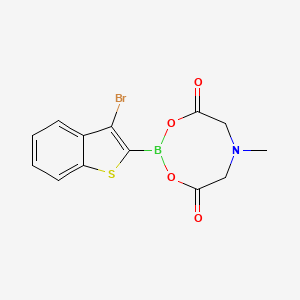
![3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+)](/img/structure/B8204587.png)

